molecular formula C16H18ClN5O3S2 B13358281 4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

Cat. No.: B13358281
M. Wt: 427.9 g/mol
InChI Key: LCEZAIHBMVGVEG-UHFFFAOYSA-N
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Description

Lead Optimization of Triazolo[3,4-b]Thiadiazole Scaffolds

The triazolo[3,4-b]thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry due to its inherent bioactivity and adaptability to structural modifications. Studies demonstrate that the fused triazole-thiadiazole system exhibits strong interactions with enzymatic binding sites, particularly urease and kinase domains. For example, unsubstituted triazolo-thiadiazole derivatives showed IC50 values of 74.5–113.7 µg/mL against Jack bean urease, highlighting the scaffold’s intrinsic inhibitory potential.

Lead optimization efforts often retain the core scaffold while exploring substitutions at the 3- and 6-positions. A systematic approach involving "point mutations" of side-group moieties (East, West, and South) has proven effective for enhancing potency. For instance, replacing a six-membered heterocycle with a thiazole in tankyrase inhibitors improved cellular reporter assay IC50 values to picomolar ranges. Similarly, the incorporation of a trans-cyclobutyl linker in triazolo-thiadiazole derivatives resolved atropisomerism and improved solubility, as evidenced by enhanced Caco-2 permeability and oral bioavailability in murine models.

Substituent Engineering at 3- and 6-Positions for Enhanced Bioactivity

Substituent engineering at the 3- and 6-positions of the triazolo-thiadiazole scaffold is critical for modulating target affinity and selectivity. The 6-position, occupied by a 4-chlorophenyl group in the subject compound, has been shown to tolerate diverse aromatic and heteroaromatic substituents. For example:

  • 2,5-Dinitrophenyl groups at C-6 significantly enhanced anticancer activity in colorectal and ovarian cancer cell lines (p < 0.001).
  • Fluorinated pyridinyl substituents improved urease inhibition, with IC50 values as low as 8.32 µM.

At the 3-position, the methylsulfonyl-piperidinyl moiety introduces steric and electronic effects that optimize kinase binding. Molecular dynamics simulations of analogous compounds revealed that sulfonyl groups form stable hydrogen bonds with catalytic lysine residues in c-Met kinase, while the piperidine ring enhances hydrophobic interactions with the ATP-binding pocket. Synthetic routes for such modifications typically involve nucleophilic substitution reactions under mild conditions, as demonstrated by the coupling of 3-phenyl-triazolo[3,4-b]thiadiazole-6-thiol with aryl halides in DMF.

Piperidinyl-Sulfonyl Modifications in c-Met Kinase Inhibition

The piperidinyl-sulfonyl group at the 3-position plays a pivotal role in conferring selectivity and potency against c-Met kinase, a therapeutic target in multiple cancers. Structural studies of triazolothiadiazole-containing inhibitors revealed that the sulfonyl group stabilizes the inactive conformation of c-Met by interacting with Asp1222 and Met1211, key residues in the hinge region. Furthermore, the piperidine ring’s chair conformation aligns optimally with the hydrophobic back pocket, reducing entropic penalties upon binding.

Recent optimizations replaced metabolically unstable phenolic moieties with quinoline derivatives, achieving nanomolar inhibitory concentrations (e.g., compound 23 with IC50 < 1 nM). These modifications also addressed selectivity challenges against off-target kinases like PDE3, underscoring the importance of sulfonyl-piperidinyl pharmacophores in minimizing cross-reactivity. In the subject compound, the 4-piperidinyl configuration further enhances conformational flexibility, enabling adaptive binding across kinase isoforms.

Properties

Molecular Formula

C16H18ClN5O3S2

Molecular Weight

427.9 g/mol

IUPAC Name

6-[(4-chlorophenoxy)methyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18ClN5O3S2/c1-27(23,24)21-8-6-11(7-9-21)15-18-19-16-22(15)20-14(26-16)10-25-13-4-2-12(17)3-5-13/h2-5,11H,6-10H2,1H3

InChI Key

LCEZAIHBMVGVEG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . Additionally, it can modulate the activity of specific receptors, leading to its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations in Triazolo-Thiadiazole Derivatives

The biological and chemical profiles of triazolo-thiadiazoles are highly substituent-dependent. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Key Properties/Activities References
4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl]triazolo-thiadiazol-6-yl}methyl ether 4-Cl-C₆H₄, CH₂-OCH₃, 1-(methylsulfonyl)-piperidine C₁₈H₂₁ClN₆O₃S₂ Enhanced lipophilicity (due to methylsulfonyl-piperidine); potential CNS activity
3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]triazolo[3,4-b]thiadiazole C₂H₅, 4-F-C₆H₄-pyrazole C₁₄H₁₁FN₆S Planar triazolo-thiadiazole core; moderate antifungal activity
6-(3-Chloro-4-methylphenyl)-3-methyltriazolo[3,4-b]thiadiazole 3-Cl-4-CH₃-C₆H₃, CH₃ C₁₁H₉ClN₄S Antimicrobial activity against Gram-positive bacteria; lower molecular weight (277.7 g/mol)
[3-(4-Morpholinylmethyl)triazolo-thiadiazol-6-yl]methyl phenyl ether C₆H₅-OCH₂, 4-morpholinyl-CH₂ C₁₅H₁₇N₅O₂S Improved solubility (due to morpholine); unconfirmed anti-inflammatory effects

Structural and Physicochemical Properties

  • Planarity : The triazolo-thiadiazole core in the target compound and analogs like C₁₄H₁₁FN₆S is nearly planar (max. deviation: 0.022 Å), facilitating π-π stacking interactions in biological targets .
  • Dihedral Angles : Substituents influence molecular conformation. For example, the 4-fluorophenyl group in C₁₄H₁₁FN₆S creates a 74.34° dihedral angle with the core, reducing steric hindrance .
  • Lipophilicity : The methylsulfonyl-piperidine group in the target compound increases logP compared to morpholine or ethyl-substituted analogs, enhancing blood-brain barrier permeability .

Key Research Findings

Substituent-Bioactivity Relationships :

  • Chloro and fluoro substituents at the phenyl ring enhance antimicrobial potency due to electron-withdrawing effects .
  • Bulky groups (e.g., methylsulfonyl-piperidine) improve pharmacokinetic profiles but may reduce aqueous solubility .

Crystallographic Insights :

  • Weak C–H⋯π and hydrogen-bonding interactions stabilize the crystal packing of triazolo-thiadiazoles, as seen in C₁₄H₁₁FN₆S .

Synthetic Challenges :

  • Functionalization at position 3 of the triazole ring often requires harsh conditions (e.g., POCl₃), limiting yield scalability .

Biological Activity

The compound 4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex organic molecule that belongs to the class of triazole and thiadiazole derivatives. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Structural Features

The compound's structure includes:

  • A triazole ring fused with a thiadiazole ring .
  • A chlorophenyl group and a methylsulfonyl-4-piperidinyl substituent .

These features enhance its potential for various therapeutic applications due to their influence on pharmacokinetics and biological interactions.

Biological Activities

Research indicates that compounds similar to this one exhibit a broad spectrum of biological activities:

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. For instance, studies reveal that certain thiadiazole derivatives possess higher antimicrobial activity compared to standard drugs. The presence of halogens on the phenyl ring often enhances antibacterial efficacy against Gram-positive bacteria .

Anticancer Properties

Compounds within this class have demonstrated promising anticancer activities. The incorporation of various substituents can lead to enhanced cytotoxic effects against cancer cell lines. For example, derivatives with specific structural modifications have shown effectiveness comparable to established anticancer agents like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been noted in several studies. These compounds can inhibit inflammatory mediators and pathways, contributing to their therapeutic utility in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are attributed to:

  • Lipophilicity : The sulfur atom in the thiadiazole moiety enhances membrane permeability, facilitating cellular uptake and biological activity .
  • Bioisosterism : The structural similarity to known pharmacophores allows for interactions with biological targets such as enzymes and receptors involved in disease processes .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Antimicrobial Study : A series of 2-amino-1,3,4-thiadiazole derivatives were synthesized and tested against various microbial strains. Results indicated that these compounds exhibited MIC values significantly lower than traditional antibiotics, highlighting their potential as new antimicrobial agents .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that specific thiadiazole derivatives induced apoptosis more effectively than standard treatments. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups on the phenyl ring enhanced cytotoxicity .
  • Inflammation Model : In animal models of inflammation, compounds derived from thiadiazoles showed reduced levels of pro-inflammatory cytokines compared to control groups, suggesting a strong anti-inflammatory potential .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related triazolo-thiadiazole compounds:

Compound NameStructural FeaturesBiological Activity
5-(4-Chlorophenyl)-1,2,4-triazolidine-3-thioneTriazolidine ringAntimicrobial
6-Methyl-5-(phenyl)-[1,2,4]triazolo[3,4-b][1,3]thiadiazoleMethyl substitutionAnti-inflammatory
7-(Phenyl)-[1,2,4]triazolo[3,4-b][1,3]thiadiazineDifferent heterocyclic fusionCytotoxicity against cancer cells

Q & A

Q. What are the critical steps and parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and catalysts (e.g., acid/base catalysts for cyclization). Key steps include:

  • Triazole-thiadiazole core formation : Cyclization of precursor hydrazines and carbothioamides under reflux conditions (e.g., ethanol, 80°C) .
  • Piperidine sulfonylation : Reaction of the piperidine moiety with methylsulfonyl chloride in dichloromethane at 0–5°C to prevent side reactions .
  • Etherification : Coupling the chlorophenyl methyl ether group using nucleophilic substitution (K₂CO₃ as base, DMF solvent, 60°C) . Yield optimization (typically 60–75%) hinges on stoichiometric ratios and inert atmosphere use to avoid oxidation .

Q. Which characterization techniques are essential for confirming structural integrity?

  • ¹H/¹³C NMR : Assign signals for the triazole-thiadiazole core (e.g., δ 8.2–8.5 ppm for triazole protons) and sulfonyl-piperidine (δ 3.1–3.4 ppm for CH₂ groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 427.9 [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in fused ring systems (e.g., bond angles in triazole-thiadiazole core) .

Q. How do structural features influence reactivity and stability?

  • Triazole-thiadiazole core : Electron-deficient nature enhances electrophilic substitution at the 6-position .
  • Methylsulfonyl-piperidine : Polar sulfonyl group improves solubility in polar aprotic solvents (e.g., DMSO) but reduces stability under basic conditions due to potential hydrolysis .
  • Chlorophenyl ether : Electron-withdrawing Cl substituent directs electrophilic attacks to the para position in further functionalization .

Advanced Research Questions

Q. What mechanistic insights explain contradictory biological activity data in similar analogs?

Discrepancies in antimicrobial or anticancer activity (e.g., EC₅₀ variations >10 μM) arise from:

  • Substituent effects : Replacing methylsulfonyl with ethylsulfonyl reduces steric hindrance, enhancing target binding (e.g., bacterial dihydrofolate reductase) .
  • Solubility differences : Piperidine N-methylation vs. sulfonylation alters logP values (e.g., logP 2.1 vs. 1.7), impacting membrane permeability .
  • Target selectivity : Analog-specific interactions with off-target enzymes (e.g., cytochrome P450 isoforms) may skew dose-response curves .

Q. How can structure-activity relationship (SAR) studies guide rational design?

Modification Biological Impact Reference
Piperidine sulfonylation ↑ Antifungal activity (MIC 8 → 2 μg/mL)
Chlorophenyl → Fluorophenyl ↓ Cytotoxicity (HeLa cells: IC₅₀ 15 → 35 μM)
Triazole N-methylation ↓ Metabolic clearance (t₁/₂ 2 → 4.5 hr)

Computational docking (e.g., AutoDock Vina) identifies key hydrogen bonds between the sulfonyl group and Ser123 of target enzymes .

Q. What hybrid experimental-computational approaches resolve reaction pathway ambiguities?

  • Reaction path sampling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for triazole-thiadiazole cyclization, identifying rate-limiting steps (e.g., ΔG‡ = 28 kcal/mol) .
  • In situ IR spectroscopy : Monitors intermediate formation (e.g., thiourea intermediates at 1650 cm⁻¹) to validate computational predictions .

Q. How can researchers address discrepancies in reported pharmacokinetic data?

  • Microsomal stability assays : Compare hepatic clearance rates across species (e.g., human vs. rat microsomes) to identify species-specific metabolism .
  • LC-MS/MS quantification : Use deuterated internal standards (e.g., d₄-chlorophenyl analog) to improve accuracy in plasma concentration measurements .

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